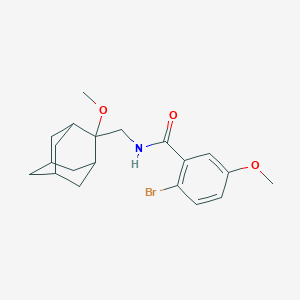

![molecular formula C12H11N3O4S2 B2964793 (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 18107-88-5](/img/structure/B2964793.png)

(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amino, nitro, and sulfanylidene groups. For example, the nitro group can be reduced to an amino group, and the sulfanylidene group might react with nucleophiles .Scientific Research Applications

Antiviral Research

The compound has been identified as a potent inhibitor of the SARS coronavirus 3CL protease . Its unique binding mode, involving a covalent bond, hydrogen bonds, and numerous hydrophobic interactions, has been elucidated through crystal structure analysis. This makes it a valuable molecule for antiviral drug development, particularly in the context of emerging viral threats.

Catalysis in Organic Synthesis

In organic chemistry, the compound serves as a catalyst for various reactions, including alkylation, esterification, and polymerization . Its role in facilitating these reactions makes it an essential tool for synthesizing a wide range of organic compounds, which can have applications in pharmaceuticals, materials science, and industrial chemistry.

Nanoparticle Research

Strontium-based nanoparticles, which may be related to the compound , have shown promise in medicine and environmental sciences . These nanoparticles are used in targeted drug delivery, bioimaging, therapy of cancer, and as chemosensors, highlighting the compound’s potential in nanotechnology applications.

Environmental Remediation

The reduction of 4-nitrophenol to 4-aminophenol by the compound, in the presence of metallic nanoparticles, is a reaction of interest in industrial water treatment . This showcases the compound’s utility in environmental remediation efforts, particularly in the detoxification of industrial wastewater.

Immunotherapy

Strontium nanoparticles, which may involve the compound, have been found to elicit a prolonged immune response . This suggests potential applications in immunotherapy, where the compound could be used to enhance the body’s immune response against various diseases.

Diabetes Management

Applications in diabetes management have been explored, where strontium nanoparticles can control insulin release . This indicates the compound’s potential use in regulating the pathophysiology of diabetes and managing blood sugar levels.

Agricultural Enhancements

The compound’s applications extend to agriculture, where it can enhance the efficacy of fertilizers and control pests with minimal doses . This represents an innovative approach to increasing agricultural productivity while maintaining environmental sustainability.

Sensor Technology

Strontium nanoparticles are also utilized as gas sensors to detect several toxic gases . The compound’s involvement in the development of sensitive and selective sensors underscores its importance in safety and monitoring technologies.

properties

IUPAC Name |

(NE)-N-[amino-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEYLHKNYVTVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=S(\C2=CC=C(C=C2)[N+](=O)[O-])/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)

![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

![1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2964725.png)

![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)

![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)

![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)